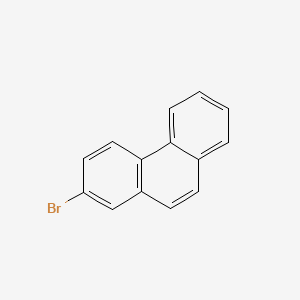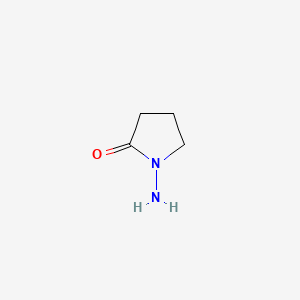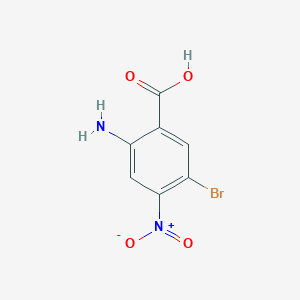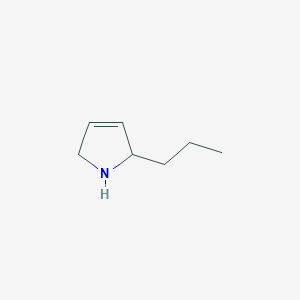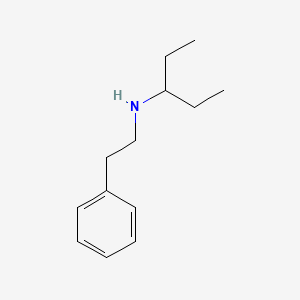
1-Bromoanthracene
Descripción general
Descripción
1-Bromoanthracene is an organic compound that belongs to the family of brominated anthracenes It is characterized by the presence of a bromine atom attached to the anthracene ring system Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Mecanismo De Acción
Target of Action
1-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon . The primary targets of this compound are organic chromophores . These chromophores play a crucial role in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Mode of Action
This compound interacts with its targets primarily through photophysical processes . Substituting anthracene at the 9- and 10-positions can drastically alter the probability of these transitions . For example, 9,10-dimethylanthracene has a fluorescence quantum yield of about 70%, a consequence of the high intersystem crossing rate and a triplet yield of approximately 70% .
Biochemical Pathways
Anthracene and its derivatives have been extensively studied in many fields, including material chemistry, thermochromic or photochromic fields, and organic light-emitting devices .
Pharmacokinetics
It’s known that bromoanthracenes have become increasingly important in the synthesis of anthracene derivatives .
Result of Action
The result of this compound’s action is primarily observed in its photophysical properties. For instance, when 9,10-dibromoanthracene was treated with bromine in CCl4 without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene was obtained in 95% yield in the absence of other stereoisomers or rearomatization products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photolysis of this compound can be affected by the solvent used, light intensity, and temperature .
Análisis Bioquímico
Biochemical Properties
1-Bromoanthracene plays a significant role in biochemical reactions, particularly in the synthesis of various anthracene derivatives. It interacts with enzymes and proteins involved in oxidative stress responses and detoxification processes. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a role in cell survival and apoptosis . Additionally, this compound can modulate the expression of genes involved in detoxification and oxidative stress, impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress and cellular damage in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to form reactive intermediates that interact with cellular macromolecules, leading to potential toxic effects . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in detoxification and oxidative stress responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, this compound may accumulate in the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and oxidative stress responses
Métodos De Preparación
1-Bromoanthracene can be synthesized through several methods, with the most common being the bromination of anthracene. This process typically involves the reaction of anthracene with bromine in the presence of a catalyst or under specific conditions to ensure selective bromination. For example, the bromination of 9,10-dibromoanthracene in carbon tetrachloride (CCl4) without a catalyst can yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene . Another method involves the use of silver ion-assisted solvolysis of hexabromotetrahydroanthracene to produce tribromo-1-methoxyanthracenes .
Análisis De Reacciones Químicas
1-Bromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of anthraquinone derivatives.
Photochemical Reactions: This compound can undergo photodimerization, forming dimers under UV irradiation.
Aplicaciones Científicas De Investigación
1-Bromoanthracene has a wide range of applications in scientific research, including:
Material Science: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Biology and Medicine: Brominated anthracenes, including this compound, are used in the study of DNA cleavage and as probes for biological systems.
Comparación Con Compuestos Similares
1-Bromoanthracene can be compared with other brominated anthracenes, such as 9,10-dibromoanthracene and 2,9,10-tribromoanthracene. While all these compounds share the anthracene core structure, the position and number of bromine atoms significantly influence their chemical properties and reactivity. For example, 9,10-dibromoanthracene is commonly used as a precursor for the synthesis of hexabromides, which are valuable intermediates in organic synthesis . In contrast, this compound is unique in its selective bromination and its applications in material science and photochemistry .
Propiedades
IUPAC Name |
1-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJLKOCNKJERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501490 | |
| Record name | 1-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7397-92-4 | |
| Record name | 1-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-bromoanthracene formed during the synthesis of anthracene oxides?
A: The study aimed to synthesize anthracene 2,3-oxide but encountered an unexpected outcome. Instead of forming the desired oxide, the dehydrobromination of 2-acetoxy-3,4-dibromo-1,2,3,4-tetrahydroanthracene yielded this compound. [] This suggests that the reaction conditions favored the formation of the aromatic ring structure over the epoxide ring formation in this specific molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



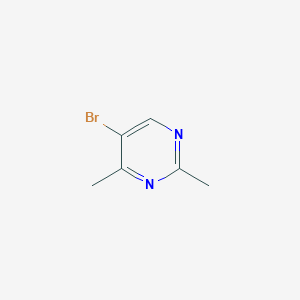
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
